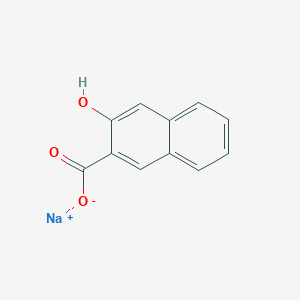

Sodium 3-hydroxy-2-naphthoate

描述

Structure

2D Structure

属性

CAS 编号 |

14206-62-3 |

|---|---|

分子式 |

C11H8NaO3 |

分子量 |

211.17 g/mol |

IUPAC 名称 |

sodium;3-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C11H8O3.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6,12H,(H,13,14); |

InChI 键 |

QHBWFMCAOZZWRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] |

手性 SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] |

规范 SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.[Na] |

其他CAS编号 |

85750-03-4 14206-62-3 |

Pictograms |

Irritant |

相关CAS编号 |

85750-03-4 |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 3-Hydroxy-2-naphthoic Acid

The primary industrial method for synthesizing 3-hydroxy-2-naphthoic acid is through the carboxylation of 2-naphthol (B1666908) via the Kolbe-Schmitt reaction. quora.comshalom-education.comlibretexts.org This process is notable for its temperature-sensitive regiochemistry. shalom-education.com

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenoxide molecule. shalom-education.com In the synthesis of 3-hydroxy-2-naphthoic acid, the starting material is 2-naphthol. quora.com The reaction proceeds through the following general steps:

Deprotonation: 2-naphthol is treated with a strong base, typically sodium hydroxide (B78521), to form the sodium 2-naphthoxide salt. This step is crucial as the resulting naphthoxide ion is more reactive toward electrophilic aromatic substitution than the neutral 2-naphthol. libretexts.orgdoubtnut.com

Carboxylation: The anhydrous sodium 2-naphthoxide is then heated under pressure with carbon dioxide, a weak electrophile. shalom-education.comdoubtnut.com The CO2 molecule undergoes a nucleophilic attack from the electron-rich naphthoxide ring, leading to the formation of a sodium carboxylate salt. shalom-education.com Theoretical studies suggest the mechanism involves the formation of a sodium 2-naphthoxide-CO2 complex, which then proceeds through transition states to form the final product. doubtnut.com

Acidification: The resulting sodium salt mixture is dissolved and then treated with a mineral acid, such as sulfuric acid, to protonate the carboxylate and precipitate the free 3-hydroxy-2-naphthoic acid. shalom-education.comdoubtnut.com

The regioselectivity of the carboxylation is influenced by reaction conditions, with the position of the incoming carboxyl group on the naphthalene (B1677914) ring being temperature-dependent. shalom-education.com

On an industrial scale, the synthesis of 3-hydroxy-2-naphthoic acid is optimized to maximize yield and purity. The worldwide production capacity is estimated to be around 30,000 tons per annum. passmyexams.co.uk

The conventional industrial process begins by reacting molten 2-naphthol with liquid caustic soda in a salt formation vessel to produce sodium 2-naphthoxide. doubtnut.com This mixture is then transferred to a carbonization kettle where it is dehydrated to yield anhydrous sodium 2-naphthoxide. doubtnut.com The anhydrous salt is subsequently carboxylated with carbon dioxide gas. doubtnut.com One patented method highlights that conducting the carboxylation at temperatures between 225°C and 250°C and pressures of 500 lbs/sq inch or higher increases the yield of the desired 2,3-isomer by favoring its formation from the 2,1-isomer and preventing decomposition. google.com

After carboxylation, the crude product undergoes several purification steps, including neutralization and filtration, to remove by-products and unreacted 2-naphthol. doubtnut.com The final product is precipitated by acidification, followed by centrifugation and drying. doubtnut.com This standard process typically yields a product with a purity of 98.0-98.5%. doubtnut.com The main impurities are unreacted 2-naphthol and isomeric acids like 2,6-acid. doubtnut.com

To meet the demand for higher purity product (>99.5%), particularly for the pharmaceutical industry, an enhanced purification process has been developed. doubtnut.com This improved method introduces a resin adsorption step after the initial filtration. The process utilizes a macromolecular adsorption resin that, under specific pH conditions, selectively adsorbs the 2-naphthol impurity, reducing its content in the final product to less than 0.05%. doubtnut.com

| Process Stage | Key Parameters | Purity Outcome |

|---|---|---|

| Conventional Process | Carboxylation of anhydrous sodium 2-naphthoxide; standard filtration and neutralization. | 98.0-98.5% |

| High-Purity Process | Includes an additional purification step using macromolecular resin adsorption to remove residual 2-naphthol. | > 99.5% |

Synthesis of Sodium 3-hydroxy-2-naphthoate

The conversion of 3-hydroxy-2-naphthoic acid to its sodium salt, this compound, is a straightforward acid-base neutralization reaction.

The most direct method for preparing this compound is by reacting the purified 3-hydroxy-2-naphthoic acid with an aqueous solution of sodium hydroxide. In this reaction, the acidic carboxylic proton is transferred to the hydroxide ion, forming the sodium salt of the carboxylate and water as the only by-product. libretexts.orglibretexts.org The resulting salt can then be isolated, often by evaporation of the water.

Reaction: HOC₁₀H₆COOH + NaOH → HOC₁₀H₆COONa + H₂O

While sodium hydroxide is a common choice, other bases can also be employed to form this compound. Weaker bases such as sodium carbonate and sodium bicarbonate are effective for this transformation. libretexts.orglibretexts.org These reactions are also acid-base neutralizations and are widely used for salt formation of carboxylic acids. shalom-education.comsavemyexams.com The use of these bases results in the formation of carbon dioxide gas, which is observed as effervescence, and water, in addition to the desired sodium salt. doubtnut.compassmyexams.co.uk

| Reagent | Reaction Products | Observations |

|---|---|---|

| Sodium Hydroxide (NaOH) | This compound + Water | Simple neutralization. |

| Sodium Carbonate (Na₂CO₃) | This compound + Water + Carbon Dioxide | Effervescence due to CO₂ evolution. |

| Sodium Bicarbonate (NaHCO₃) | This compound + Water + Carbon Dioxide | Effervescence due to CO₂ evolution. |

Derivatization Strategies of 3-Hydroxy-2-naphthoic Acid and its Anion

3-Hydroxy-2-naphthoic acid and its corresponding anion are versatile intermediates used in the synthesis of a variety of more complex organic molecules, particularly dyes, pigments, and pharmaceutical precursors. quora.compassmyexams.co.uk

Key derivatization reactions include:

Amide Formation: The carboxylic acid can be acylated with anilines to produce anilides. savemyexams.com A prominent example is the synthesis of Naphthol AS and related compounds, which serve as coupling components in the production of azo pigments. quora.com

Azo Coupling: The electron-rich naphthol ring system readily undergoes azo coupling with diazonium salts. This reaction, which typically occurs adjacent to the hydroxyl group, is fundamental to the creation of a wide range of deeply colored azo dyes and pigments, such as Lithol Rubine BK. quora.com

Amination: The hydroxyl group can be replaced by an amino group. Heating 3-hydroxy-2-naphthoic acid with aqueous ammonia (B1221849) in the presence of a catalyst like zinc chloride leads to the formation of 3-amino-2-naphthoic acid. quora.comstudy.com

Esterification: The carboxylic acid group can be esterified by reacting with alcohols. For instance, reaction with various alkanediols in the presence of a dehydrating agent produces novel diesters. libretexts.org

Hydrazide Formation: The acid can be converted to 3-hydroxy-2-naphthohydrazide (B1221801), which is a key building block for synthesizing hydrazones and other heterocyclic compounds. youtube.comchemguide.co.uk

| Reaction Type | Reagents | Product Class | Application |

|---|---|---|---|

| Amide Formation | Anilines, Phosphorus (III) compounds | Anilides (e.g., Naphthol AS) | Azo pigment intermediates |

| Azo Coupling | Diazonium salts | Azo Dyes (e.g., Lithol Rubine BK) | Dyes and pigments |

| Amination | Ammonia, Zinc Chloride | 3-Amino-2-naphthoic acid | Chemical intermediate |

| Esterification | Alkanediols, Dehydrating agent | Polyester (B1180765) derivatives | Diazo couplers |

| Hydrazide/Hydrazone Formation | Hydrazine (B178648), Aldehydes | Hydrazides, Hydrazones | Chemosensors, Heterocyclic synthesis |

Synthesis of Amide Derivatives (e.g., 3-amino-2-naphthoic acid, Naphthamide derivatives)

The conversion of the carboxylic acid group of 3-hydroxy-2-naphthoic acid into an amide is a key transformation for producing Naphthamide derivatives. This can be achieved through several distinct synthetic routes.

A direct method for synthesizing 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid involves a high-pressure reaction with ammonia, a process known as amination. This reaction is typically conducted in an autoclave to withstand the high pressures and temperatures required. Catalysts, such as zinc chloride, are essential for the reaction to proceed effectively.

The process involves charging an autoclave with 3-hydroxy-2-naphthoic acid, aqueous ammonia, and zinc chloride. The mixture is then heated with continuous stirring, reaching temperatures around 195°C and pressures of approximately 400 lb. The reaction is maintained under these conditions for an extended period, often 36 to 72 hours, to ensure completion. Following the reaction, the product, 3-amino-2-naphthoic acid, is isolated and purified through a series of steps involving acidification with hydrochloric acid to precipitate the hydrochloride salt, followed by neutralization to yield the final product as a yellow solid. Yields for this process are reported to be in the range of 66-70%.

| Parameter | Value | Source(s) |

| Starting Material | 3-hydroxy-2-naphthoic acid | |

| Reagents | Aqueous Ammonia, Zinc Chloride | |

| Equipment | Autoclave | |

| Temperature | 195°C | |

| Pressure | ~400 lb (~2.75 MPa) | |

| Reaction Time | 36 - 72 hours | |

| Product | 3-amino-2-naphthoic acid | |

| Yield | 66 - 79.6% (crude) |

An alternative strategy for amide synthesis involves a multi-step process that begins with the protection of the reactive hydroxyl group. The hydroxyl group at the 3-position of the naphthoic acid derivative is first protected with an acyl group. This prevents the hydroxyl group from participating in side reactions during the subsequent activation of the carboxyl group. Once the hydroxyl group is protected, the carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride, which can then readily react with an amine to form the desired amide derivative.

Carbodiimides are widely used coupling reagents that facilitate the formation of amide bonds between carboxylic acids and amines under mild conditions. Common examples include N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325). The carboxyl group attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The amine adds to the carbonyl group of the activated acid, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea in the case of DCC). To minimize side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture.

The active ester approach is another common strategy for amide bond formation, particularly in peptide synthesis, that can be applied to 3-hydroxy-2-naphthoic acid. This method involves converting the carboxylic acid into an "active ester," which is an ester with a good leaving group that enhances its reactivity toward amines.

Active esters are typically prepared by reacting the carboxylic acid with a hydroxyl compound, such as N-hydroxysuccinimide (NHS) or a substituted phenol, in the presence of a coupling agent like a carbodiimide (e.g., DCC). The resulting active ester is a stable, often crystalline, compound that can be isolated, purified, and stored before being used in the subsequent coupling step. The aminolysis of the active ester proceeds through a tetrahedral intermediate to yield the desired amide and the released alcohol component. This two-step approach is advantageous as it can suppress side reactions and racemization.

Synthesis of Hydrazide and Hydrazone Derivatives

The synthesis of 3-hydroxy-2-naphthoic hydrazide is a crucial first step toward preparing a variety of hydrazone derivatives. The hydrazide is typically prepared from an ester of 3-hydroxy-2-naphthoic acid through hydrazinolysis, which involves reacting the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol.

Once 3-hydroxy-2-naphthohydrazide is obtained, it serves as a versatile precursor for synthesizing hydrazones. This is achieved through a single-step condensation reaction with various aldehydes or ketones. The reaction is generally carried out in a solvent such as methanol (B129727), often with a catalytic amount of acetic acid, and heated under reflux for several hours. The primary amine of the hydrazide performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to the formation of the hydrazone product, which often precipitates from the reaction mixture and can be isolated by filtration.

A variety of hydrazone derivatives have been synthesized using this method, incorporating different aldehyde precursors.

| Hydrazide Precursor | Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Source(s) |

| 3-hydroxy-2-naphthohydrazide | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | |

| 3-hydroxy-2-naphthohydrazide | 4-nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide | |

| 3-hydroxy-2-naphthohydrazide | Pyridoxal | 3-hydroxy-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)-2-naphthohydrazide | |

| 3-hydroxy-2-naphthohydrazide | 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | (E)-3-hydroxy-N'-(1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)ethylidene)-2-naphthohydrazide |

Synthesis of Diester Derivatives

Diester derivatives of 3-hydroxy-2-naphthoic acid can be synthesized by reacting the parent compound with hydroxyl-terminated linear alkane diols. This reaction results in the esterification of the carboxylic acid groups of two molecules of 3-hydroxy-2-naphthoic acid with the two hydroxyl groups of a single diol molecule, creating a larger molecule with a binaphthalene structure.

The synthesis is typically an esterification reaction carried out in the presence of a dehydrating agent and a water-separating solvent. Preferred dehydrating agents include strong acids like p-toluenesulfonic acid or concentrated sulfuric acid, while suitable solvents include toluene (B28343) or chlorobenzene. The reaction mixture, containing 3-hydroxy-2-naphthoic acid and the alkanediol in approximately a 2:1 molar ratio, is heated under reflux to remove the water formed during the reaction. After removal of the solvent, the solid product is purified by washing and recrystallization, yielding the desired diester with reported purities greater than 98% and yields ranging from 60% to 90%.

Incorporation into Task-Specific Ionic Liquids (TSILs)

The anion derived from this compound, 3-hydroxy-2-naphthoate, is a key component in the synthesis of task-specific ionic liquids (TSILs), particularly for applications like heavy metal extraction. frontiersin.orgnih.govresearchgate.net These TSILs are designed to combine the desirable physical and chemical properties of ionic liquids with the specific functionality of the 3-hydroxy-2-naphthoate anion, which acts as a metal-chelating group. nih.gov The synthesis of these TSILs can be tailored to achieve high extraction efficacy and minimal leaching into aqueous phases. frontiersin.orgnih.govresearchgate.net

Deprotonation-Metathesis Route

A common and established method for synthesizing 3-hydroxy-2-naphthoate-based TSILs is the deprotonation-metathesis route. frontiersin.orgnih.gov This method involves a two-step process that begins with the deprotonation of 3-hydroxy-2-naphthoic acid, followed by a metathesis (anion exchange) reaction with a suitable cation precursor. frontiersin.orgnih.gov

The synthesis of trihexyltetradecylphosphonium (B14245789) 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA]) serves as a representative example of this route. frontiersin.orgnih.gov The process begins by dissolving 3-hydroxy-2-naphthoic acid in a solvent such as methanol. frontiersin.orgnih.gov A base, typically potassium hydroxide (KOH), is then added in a slight molar excess to ensure complete deprotonation of the carboxylic acid group, forming potassium 3-hydroxy-2-naphthoate. frontiersin.orgnih.gov Subsequently, an equimolar amount of the cation precursor, trihexyltetradecylphosphonium chloride, also dissolved in methanol, is added to the reaction mixture. frontiersin.orgnih.gov This leads to a metathesis reaction where the chloride anion is exchanged for the 3-hydroxy-2-naphthoate anion, yielding the desired ionic liquid and a potassium chloride byproduct. nih.gov

This synthetic approach requires purification steps to remove the resulting inorganic salt, which can be achieved through extraction with a dichloromethane/water system, followed by drying and filtration. nih.gov Despite the need for purification, this method is capable of producing the target ionic liquid in high yields, often exceeding 95%. nih.gov

Table 1: Key Reagents in the Deprotonation-Metathesis Synthesis of [P₆₆₆₁₄][HNA]

| Reagent | Role | Typical Solvent |

| 3-Hydroxy-2-naphthoic acid | Anion Precursor | Methanol |

| Potassium Hydroxide (KOH) | Deprotonating Agent | Methanol |

| Trihexyltetradecylphosphonium chloride | Cation Precursor | Methanol |

Green Synthesis Approaches for Ionic Liquids

In an effort to develop more environmentally benign synthetic methods, greener approaches for the synthesis of 3-hydroxy-2-naphthoate-based ionic liquids have been explored. nih.govresearchgate.net These methods aim to reduce waste, avoid the use of hazardous chemicals, and simplify purification processes. nih.govresearchgate.net

One such greener route involves the use of methylcarbonate (B8334205) precursors for the cation. nih.gov This approach was utilized for the synthesis of methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P₁₈₈₈][HNA]) and methyltrioctylammonium 3-hydroxy-2-naphthoate ([N₁₈₈₈][HNA]). nih.gov In this method, an equimolar amount of the methylcarbonate cation precursor, dissolved in methanol, is directly added to a methanol solution of 3-hydroxy-2-naphthoic acid. nih.gov

The key advantage of this method is the nature of the byproducts. The reaction produces only carbon dioxide and methanol, which are easily removed, leading to a simpler and cleaner reaction with a quantitative yield and high purity of the final product without the need for extensive purification steps. nih.govresearchgate.net This contrasts with the deprotonation-metathesis route, which generates salt byproducts that must be separated. nih.gov

Table 2: Comparison of Synthetic Routes for 3-Hydroxy-2-Naphthoate Ionic Liquids

| Feature | Deprotonation-Metathesis Route | Green Synthesis (Methylcarbonate Route) |

| Cation Precursor | Halide Salt (e.g., Chloride) | Methylcarbonate Salt |

| Byproducts | Inorganic Salt (e.g., KCl) | Carbon Dioxide, Methanol |

| Purification | Required (e.g., Extraction) | Simplified or Not Required |

| Yield | High (≥95%) | Quantitative |

Chemical Reactivity and Mechanistic Investigations

Azo Coupling Reactions

3-Hydroxy-2-naphthoic acid, the parent compound of sodium 3-hydroxy-2-naphthoate, is a crucial precursor in the synthesis of a wide array of dyes and pigments. lookchem.comwikipedia.org Its chemical structure is particularly amenable to azo coupling, a reaction that forms the basis for one of the largest classes of synthetic colorants. nih.gov

Reaction with Diazonium Salts for Chromophore Synthesis

The most significant application of 3-hydroxy-2-naphthoic acid in chromophore synthesis is its reaction with aryl diazonium salts. libretexts.org This electrophilic aromatic substitution reaction results in the formation of highly colored aromatic azo compounds, commonly known as azo dyes. libretexts.orgmasterorganicchemistry.com The fundamental structure of these dyes is Ar-N=N-Ar', where the azo group (-N=N-) connects two aromatic rings, one of which is derived from the naphthoic acid. cuhk.edu.hk

The process begins with the diazotization of a primary aromatic amine to form a diazonium salt. nih.gov This salt then acts as an electrophile, attacking the electron-rich ring of the 3-hydroxy-2-naphthoate, which serves as the coupling agent. masterorganicchemistry.comtaylorfrancis.com This reaction is a cornerstone of industrial dye production, leading to a variety of colors ranging from orange to red to deep blue, depending on the specific aromatic groups involved. libretexts.org For example, Lithol Rubine BK is a prominent red pigment synthesized from 3-hydroxy-2-naphthoic acid. wikipedia.org The resulting azo compounds are valued for their intense colors and are used in textiles, printing, and other industrial applications. nih.gov

Regioselectivity and Reaction Conditions

The azo coupling reaction with 3-hydroxy-2-naphthoic acid exhibits high regioselectivity. The incoming diazonium electrophile preferentially attacks the carbon atom adjacent to the hydroxyl group. wikipedia.org The hydroxyl group is a powerful activating group, increasing the electron density of the naphthalene (B1677914) ring system and directing the substitution to the ortho position (C-4). The reaction is typically carried out under specific pH conditions to ensure the reactivity of both the diazonium salt and the naphthol coupling component. libretexts.orgcuhk.edu.hk

Reaction conditions are critical for a successful coupling. The diazotization step is performed in cold, acidic solutions to generate the diazonium salt, which is often unstable and used immediately. masterorganicchemistry.comcuhk.edu.hk The subsequent coupling with the naphthoate component is generally carried out under alkaline conditions. cuhk.edu.hk Maintaining a low temperature (typically 0-10 °C) throughout the process is essential to prevent the decomposition of the diazonium salt. libretexts.orgcuhk.edu.hk The choice of solvent and the precise pH can influence the reaction rate and the final properties of the synthesized dye. taylorfrancis.com

Ligand Chemistry and Metal Complexation

The 3-hydroxy-2-naphthoate anion is an effective chelating agent due to the presence of two potential donor sites: the oxygen atoms of the hydroxyl and the carboxylate groups. This allows it to form stable complexes with a variety of metal ions.

Chelation Behavior of 3-Hydroxy-2-naphthoate Ligand

The 3-hydroxy-2-naphthoate ligand typically acts as a dianionic bidentate ligand in its complexes. It coordinates to a central metal ion through both the phenolic oxygen (after deprotonation) and one of the carboxylate oxygens, forming a stable chelate ring. researchgate.netissuu.com This bidentate chelation is a common coordination mode for this ligand, contributing to the stability of the resulting metal complexes. researchgate.netscispace.com

Formation of Transition Metal Complexes (e.g., Ni(II), Co(II), Cd(II), Zn(II), Mn(II), Fe(II), Cu(II))

3-Hydroxy-2-naphthoic acid has been used to synthesize complexes with a range of d-block transition metals. Research has documented the formation of mononuclear complexes with metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net These complexes often incorporate other ligands, such as water or hydrazine (B178648), to satisfy the coordination sphere of the metal ion. researchgate.netresearchgate.net Spectroscopic and magnetic studies suggest that many of these complexes adopt octahedral geometries. researchgate.net

Hydrazine and Hydrazinium (B103819) Complexes

A notable area of study involves the complexation of transition metals with 3-hydroxy-2-naphthoic acid in the presence of hydrazine. The reaction yields two distinct types of complexes depending on the pH of the reaction medium. researchgate.netscispace.comkab.ac.ug

Hydrazine Complexes (at pH 9): In an alkaline medium (pH ~9), neutral hydrazine molecules (N₂H₄) are incorporated into the complex. These complexes typically have the general formula [M(N₂H₄){C₁₀H₆(3-O)(2-COO)}(H₂O)₂], where M can be Ni(II), Co(II), Cd(II), or Zn(II). researchgate.netscispace.com In these compounds, the 3-hydroxy-2-naphthoate acts as a dianionic ligand, and the hydrazine molecule also coordinates to the metal center. researchgate.net

Hydrazinium Complexes (at pH 4): In an acidic medium (pH ~4), the hydrazinium cation (N₂H₅⁺) is formed and incorporated. These complexes have the general formula [M(N₂H₅)₂{C₁₀H₆(3-O)(2-COO)}₂]·xH₂O. researchgate.netscispace.com This type of complex has been synthesized with M = Ni(II), Co(II), Cd(II), Mn(II), Zn(II), and Cu(II). researchgate.netkab.ac.ug

The thermal decomposition of both types of complexes has been studied, showing different degradation patterns but ultimately yielding metal oxides of nano-size as the final product. researchgate.netissuu.com

| Complex Formula | Metal Ion (M) | pH | Geometry (Suggested) |

|---|---|---|---|

| [M(N₂H₄){C₁₀H₆(3-O)(2-COO)}(H₂O)₂] | Ni(II) | 9 | Octahedral |

| [M(N₂H₄){C₁₀H₆(3-O)(2-COO)}(H₂O)₂] | Co(II) | 9 | Octahedral |

| [M(N₂H₄){C₁₀H₆(3-O)(2-COO)}(H₂O)₂] | Cd(II) | 9 | Octahedral |

| [M(N₂H₄){C₁₀H₆(3-O)(2-COO)}(H₂O)₂] | Zn(II) | 9 | Octahedral |

| [M(N₂H₅)₂{C₁₀H₆(3-O)(2-COO)}₂]·H₂O | Ni(II) | 4 | Octahedral |

| [M(N₂H₅)₂{C₁₀H₆(3-O)(2-COO)}₂]·3H₂O | Co(II) | 4 | Octahedral |

| [M(N₂H₅)₂{C₁₀H₆(3-O)(2-COO)}₂]·3H₂O | Cd(II) | 4 | Octahedral |

| [M(N₂H₅)₂{C₁₀H₆(3-O)(2-COO)}₂]·3H₂O | Mn(II) | 4 | Octahedral |

| [M(N₂H₅)₂{C₁₀H₆(3-O)(2-COO)}₂] | Zn(II) | 4 | Octahedral |

| [M(N₂H₅)₂{C₁₀H₆(3-O)(2-COO)}₂] | Cu(II) | 4 | Distorted Octahedron |

Aminoguanidine-Based Ligands

While direct studies on the reaction of this compound with aminoguanidine (B1677879) are not extensively detailed, its reactivity can be inferred from studies on related hydrazone and Schiff base derivatives. The core moiety, 3-hydroxy-2-naphthoic acid, serves as a precursor for synthesizing chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801). rsc.org These hydrazide derivatives can undergo condensation reactions with aldehydes to form hydrazones, which are effective ligands for ion sensing. rsc.org This chemistry is analogous to the formation of Schiff bases, suggesting that the naphthoate structure can be integrated into more complex ligand systems capable of selective ion binding. rsc.orgnih.gov The formation of such ligands often involves the deprotonation of labile protons, a key step in the sensing mechanism. nih.gov

Influence of pH on Complex Formation

The pH of the reaction medium has a profound effect on the ionic state of 3-hydroxy-2-naphthoic acid (3HNA) and, consequently, its ability to form complexes. The molecule's spectral and photophysical properties are highly dependent on pH. ias.ac.in In strongly acidic solutions, such as concentrated sulfuric acid, the molecule is protonated, forming a cation. ias.ac.in Conversely, in highly alkaline environments like 6N potassium hydroxide (B78521) (KOH), it exists as a doubly deprotonated species, or a dianion. ias.ac.in This pH-dependent behavior is critical for complex formation, as the deprotonation of the hydroxyl and carboxylic acid groups is typically a prerequisite for coordination with metal ions. The anionic forms of the ligand are generally more effective chelating agents.

Table 1: Spectral Properties of 3-Hydroxy-2-naphthoic Acid at Different pH

| Condition | Form | Absorption Maximum (λmax) | Emission Maximum (λmax) |

| Concentrated H2SO4 | Cation (Protonated) | 395.6 nm | 520 nm |

| 6N KOH | Dianion (Doubly Deprotonated) | 356 nm | 431.5 nm |

| Basic (0.1 M KOH) Ethanol | Anion | 354 nm | 515 nm |

This table is based on data from spectroscopic studies of 3-hydroxy-2-naphthoic acid. ias.ac.in

Formation of Lanthanide Complexes (e.g., Dysprosium(III))

The 3-hydroxy-2-naphthoate ligand is capable of forming complexes with lanthanide ions. Lanthanide cations, being hard Lewis acids, show a strong affinity for oxygen-donor ligands like 3-hydroxy-2-naphthoate. researchgate.net Research has demonstrated the synthesis of isostructural dinuclear lanthanide complexes, including those with Dysprosium(III), utilizing 3-hydroxy-2-naphthoic acid (H₂NA) as a ligand. nih.gov In these structures, the lanthanide cores are bridged by phenoxo and carboxyl groups from the ligands. nih.gov Each lanthanide(III) ion is typically nine-coordinated, adopting a slightly distorted monocapped square antiprism geometry. nih.gov Such Dysprosium(III) complexes are of particular interest as they can exhibit single-molecule magnet (SMM) behavior. nih.govrsc.org

Mechanism of Ligand Coordination and Dianionic Nature

The coordination of 3-hydroxy-2-naphthoate to a metal center typically occurs through the oxygen atoms of the carboxylate and the deprotonated hydroxyl (phenolic) groups. This bidentate chelation forms a stable six-membered ring with the metal ion. The ligand's ability to act as a dianion under basic conditions is a key feature of its coordinating behavior. ias.ac.in The loss of protons from both the carboxylic acid and the hydroxyl group creates two anionic donor sites, enhancing its binding affinity and the stability of the resulting metal complex. This dianionic nature is crucial for its role in forming robust complexes with a variety of metal ions, including lanthanides.

Proton Transfer and Tautomerism Studies

The proximity of the hydroxyl and carboxyl groups on the naphthalene ring facilitates intramolecular interactions that govern the compound's photophysical properties.

Intramolecular Hydrogen Bonding Effects

3-hydroxy-2-naphthoic acid features a significant intramolecular hydrogen bond (IMHB) between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid. ias.ac.in This internal hydrogen bond plays a crucial role in stabilizing the molecule's planar conformation. nih.gov The strength of this bond can be influenced by intermolecular interactions, such as dimer formation. ias.ac.in The presence of the IMHB is a prerequisite for the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT), where upon photoexcitation, the hydroxyl proton is transferred to the carbonyl oxygen. ias.ac.in This process leads to the formation of a transient tautomer that is responsible for a characteristic large Stokes-shifted fluorescence emission. ias.ac.in

Solvent Polarity Influence on Tautomeric Equilibrium

The equilibrium between the normal (enol) form and the proton-transferred (keto) tautomer is sensitive to the surrounding environment, particularly solvent polarity. ias.ac.in The ESIPT process and the resulting dual emission are dependent on the nature of the solvent. ias.ac.in In studies of the related methyl 3-hydroxy-2-naphthoate, the ESIPT was found to be both temperature and solvent-dependent. The solvent's polarity can affect the energy levels of the ground and excited states of both the normal and tautomeric forms, thereby influencing the kinetics and thermodynamics of the proton transfer reaction. This sensitivity allows the fluorescence properties of the compound to be tuned by changing the solvent environment. ias.ac.in

Stimulated Proton Transfer Mechanisms

A significant characteristic of 3-hydroxy-2-naphthoic acid (3HNA) is its ability to undergo Excited State Intramolecular Proton Transfer (ESIPT). ias.ac.in This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the carboxylic group within the molecule upon excitation with light. This rapid tautomerization results in the formation of an excited-state tautomer, which then relaxes to the ground state, emitting light at a longer wavelength than the normal fluorescence. This phenomenon leads to a large Stokes-shifted emission. ias.ac.in

The ESIPT process in 3HNA is highly sensitive to its environment. Factors such as the nature of the solvent, pH, temperature, and the concentration of the compound can influence the emission spectrum. ias.ac.in For instance, in certain nonpolar solvents, the normal fluorescence is dominant, but the Stokes-shifted emission due to ESIPT can be observed upon the addition of a strong hydrogen-bonding substance. ias.ac.in Theoretical studies, including ab initio and semi-empirical calculations, support the existence of two distinct minima in the potential energy profile of the first excited singlet state, corresponding to the primary and tautomeric forms, which accounts for the dual emission observed. ias.ac.in

The efficiency of ESIPT can be modulated by interactions with other molecules. Studies involving bovine serum albumin (BSA) and human serum albumin (HSA) have shown that when 3HNA binds to these proteins, a nonradiative Förster-type energy transfer can occur from tryptophan residues of the protein to the 3HNA molecule, sensitizing its ESIPT emission. acs.org Furthermore, the interaction of 3HNA with polymers like poly(N-vinyl-2-pyrrolidone) in water can enhance the ESIPT emission, with the observed blue shift and rotational correlation time being attributed to the polarity and motional restriction imposed on the probe by the polymer's binding region. researchgate.net

Table 1: Spectral Characteristics of 3-Hydroxy-2-naphthoic Acid (3HNA) Under Various Conditions

| Condition | Absorption Maximum (λ_max) | Emission Maximum (λ_max) | Observed Emission Band(s) |

|---|---|---|---|

| Neutral Ethanol | --- | --- | V band and R band |

| Basic (0.1 M KOH) Ethanol | 354 nm | 515 nm | G band |

| Diethyl Ether | 360 nm | 419 nm | V band |

| Diethyl Ether with TEA | --- | 526 nm | G band (in addition to V band) |

| Concentrated H₂SO₄ | 395.6 nm | 520 nm | Normal emission |

| 6N KOH | 356 nm | 431.5 nm | Normal emission |

Data sourced from Mishra et al., 2001. ias.ac.in

Electron Transfer and Sensing Mechanisms

Derivatives of 3-hydroxy-2-naphthoate have been effectively utilized in the design of chemosensors, where the detection of specific analytes is signaled by a measurable change in optical properties. The underlying mechanisms for this sensing capability often involve deprotonation and charge transfer phenomena.

Deprotonation-Based Sensing

A primary mechanism for sensing in chemosensors derived from 3-hydroxy-2-naphthoic acid is deprotonation. Hydrazide and hydrazone derivatives, in particular, have been developed as selective sensors for anions like cyanide (CN⁻). rsc.orgnih.govnih.gov In these systems, the analyte, acting as a base, abstracts a proton from the sensor molecule. rsc.orgnih.gov

For example, chemosensors based on 3-hydroxy-2-naphthohydrazide have been synthesized that show high selectivity for cyanide ions. rsc.orgnih.gov The sensing mechanism is attributed to the deprotonation of the labile Schiff base center by the cyanide ion. rsc.orgrsc.org This event triggers a distinct color change, for instance from colorless to yellow, allowing for naked-eye detection. rsc.orgnih.gov The deprotonation process has been unequivocally confirmed through ¹H NMR titration studies, which show the complete disappearance of the N–H and O–H proton signals from the sensor's spectrum upon the addition of the cyanide anion. rsc.orgnih.gov This deprotonation alters the electronic structure of the molecule, leading to a shift in its absorption spectrum, typically a red shift to a higher wavelength, which forms the basis of the UV-vis spectroscopic response. rsc.orgnih.gov

Table 2: Sensing Characteristics of a 3-Hydroxy-2-naphthohydrazide-based Chemosensor (IF-2) for Cyanide

| Parameter | Value |

|---|---|

| Binding Constant (K) | 4.77 × 10⁴ M⁻¹ |

| Limit of Detection (LOD) | 8.2 μM |

| Binding Ratio (Sensor:CN⁻) | 1:1 |

Charge Transfer Phenomena in Chemosensors

In conjunction with deprotonation, charge transfer processes play a crucial role in the signaling mechanism of chemosensors derived from 3-hydroxy-2-naphthoate. Upon interaction with an analyte, a change in the internal charge distribution of the sensor molecule can occur, leading to the observed optical changes. rsc.orgrsc.org

Theoretical studies, such as those using Frontier Molecular Orbital (FMO) analysis, have been employed to understand these phenomena. rsc.orgnih.gov For a chemosensor derived from 3-hydroxy-2-naphthamide, FMO analysis indicated a notable charge transfer within the molecule upon complexation. rsc.orgnih.govrsc.org This intramolecular charge transfer (ICT) is often responsible for the changes in the absorption and emission properties of the chemosensor. The deprotonation event initiated by the analyte can enhance this charge transfer character, resulting in a more significant optical response. rsc.orgnih.gov The combination of deprotonation followed by an enhanced internal charge transfer is a powerful principle in the design of colorimetric and fluorescent chemosensors. rsc.orgrsc.org

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of Sodium 3-hydroxy-2-naphthoate provides detailed information about the disposition of protons on the naphthalene (B1677914) ring system. The aromatic protons typically appear as a complex pattern of multiplets in the downfield region of the spectrum, a characteristic feature of the naphthyl group. The proton of the hydroxyl group (-OH) can exhibit a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon framework of the molecule. The spectrum will display distinct signals for each unique carbon atom in the naphthalene ring, as well as for the carboxylate and hydroxyl-bearing carbons. The chemical shifts of these carbons are indicative of their electronic environment.

While specific spectral data for this compound can be found in various databases, a representative ¹H-NMR spectrum is available. chemicalbook.com For comparative purposes, the spectral data for the parent compound, 3-hydroxy-2-naphthoic acid, is well-documented. nih.gov

Interactive Data Table: Representative NMR Data for the 3-Hydroxy-2-naphthoate Structure

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | Multiplets | Aromatic Protons |

| ¹H | Variable | Broad Singlet | Hydroxyl Proton |

| ¹³C | 110 - 140 | Singlets | Aromatic Carbons |

| ¹³C | ~160 | Singlet | Hydroxyl-bearing Carbon |

| ¹³C | ~170 | Singlet | Carboxylate Carbon |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands.

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The most prominent feature for the sodium salt is the strong asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻), which typically appear in the regions of 1550-1610 cm⁻¹ and 1380-1450 cm⁻¹, respectively. This is a significant difference from the parent 3-hydroxy-2-naphthoic acid, which would show a strong carbonyl (C=O) stretch of the carboxylic acid at a higher frequency (around 1680-1710 cm⁻¹). nih.govchemicalbook.com Aromatic C=C stretching vibrations are also visible in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 | O-H Stretch | Hydroxyl (-OH) |

| 3000-3100 | C-H Stretch | Aromatic |

| 1550-1610 | Asymmetric C=O Stretch | Carboxylate (-COO⁻) |

| 1450-1600 | C=C Stretch | Aromatic |

| 1380-1450 | Symmetric C=O Stretch | Carboxylate (-COO⁻) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be very similar to its parent acid, 3-hydroxy-2-naphthoic acid, as the chromophore, the naphthalene ring system, remains the same. The spectrum of 3-hydroxy-2-naphthoic acid in alcohol exhibits absorption maxima at approximately 232 nm, 266 nm, and 328 nm. nih.govguidechem.com These absorptions are attributed to π-π* electronic transitions within the aromatic naphthalene ring. The position of these maxima can be influenced by the solvent and the pH of the solution.

Interactive Data Table: UV-Vis Absorption Maxima for the 3-Hydroxy-2-naphthoate Chromophore

| Wavelength (λmax) | Solvent |

| ~232 nm | Alcohol |

| ~266 nm | Alcohol |

| ~328 nm | Alcohol |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would primarily detect the 3-hydroxy-2-naphthoate anion and the sodium cation. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental formula.

In the analysis of the parent compound, 3-hydroxy-2-naphthoic acid, the molecular ion peak [M]⁺ would be observed at m/z 188. nist.govmassbank.eu Fragmentation of this ion would likely involve the loss of water (H₂O) and carbon monoxide (CO). Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that can be used to separate the compound from a mixture before its detection by mass spectrometry. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Expected m/z | Technique |

| [C₁₁H₇O₃]⁻ | 187 | MS |

| [Na]⁺ | 23 | MS |

| [C₁₁H₈O₃ + H]⁺ | 189 | LC-MS (positive ion mode for parent acid) |

Elemental Analysis and Composition Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, etc.) in a compound. For this compound, with the molecular formula C₁₁H₇NaO₃, the theoretical elemental composition can be calculated. nih.govscbt.com This provides a baseline for comparison with experimental data to confirm the purity and identity of the compound.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₁H₇NaO₃)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 132.11 | 62.86 |

| Hydrogen | H | 1.008 | 7.056 | 3.36 |

| Sodium | Na | 22.99 | 22.99 | 10.94 |

| Oxygen | O | 16.00 | 48.00 | 22.84 |

| Total | 210.16 | 100.00 |

Thermal Analysis Methods (TG-DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would indicate its thermal stability and decomposition pattern. If the compound is hydrated, an initial weight loss corresponding to the loss of water molecules would be observed. At higher temperatures, the compound will decompose, leading to a significant weight loss.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The DTA curve can reveal information about phase transitions, such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

X-ray Diffraction (XRD) Crystallography

Isostructurality Analysis of Complexes

Isostructurality, where different compounds crystallize in the same or similar structures, is a notable feature among complexes involving the 3-hydroxy-2-naphthoate ligand. XRD studies have been pivotal in identifying series of isostructural compounds, which is crucial for the systematic study of how different metal ions influence the material's properties without altering its fundamental crystal lattice.

For instance, a series of transition metal complexes with the general formula (N₄H₇C)₂[M{(C₁₀H₆(O)(COO)}₂]·2H₂O, where M can be Mn(II), Fe(II), Co(II), or Ni(II), were synthesized using 3-hydroxy-2-naphthoic acid and aminoguanidine (B1677879) ligands. XRD analysis confirmed that all the complexes in this series are isostructural. tandfonline.com

Similarly, four dinuclear lanthanide complexes derived from 4-azotriazolyl-3-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid ligands have been shown to be isostructural. semanticscholar.orgnih.gov The general formula for these complexes is {[Ln₂(HATNA)₂(HNA)₂(H₂O)₄]·6DMF}, where Ln represents Dysprosium (Dy), Terbium (Tb), Samarium (Sm), or Europium (Eu). semanticscholar.orgnih.gov The crystallographic data from single-crystal X-ray diffraction confirmed their isostructural nature. semanticscholar.orgnih.gov

Table 1: Crystallographic Data for Isostructural Lanthanide Complexes

| Parameter | Dy Complex (1) | Tb Complex (2) | Sm Complex (3) | Eu Complex (4) |

|---|---|---|---|---|

| Formula | C₇₄H₈₈Dy₂N₁₄O₂₂ | C₇₄H₈₈Tb₂N₁₄O₂₂ | C₇₄H₈₈Sm₂N₁₄O₂₂ | C₇₄H₈₈Eu₂N₁₄O₂₂ |

| Crystal System | Triclinic | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 | P-1 |

Source: Adapted from research on dinuclear lanthanide complexes. semanticscholar.orgnih.gov

Determination of Coordination Geometry

The coordination geometry around a central metal ion in a complex is a fundamental aspect of its structure, dictating many of its physical and chemical properties. X-ray crystallography is the definitive method for determining this geometry.

In the aforementioned isostructural dinuclear lanthanide complexes, crystallographic data revealed that each Ln(III) ion is nine-coordinated. semanticscholar.orgnih.gov The coordination sphere is occupied by atoms from the phenoxo and μ₁,₃ carboxyl groups of the ligands, as well as water molecules. The resulting geometry is described as a slightly distorted monocapped square antiprism. semanticscholar.orgnih.gov

Studies on other transition metal complexes also utilize XRD to determine their coordination environments. For example, powder X-ray diffraction studies of Co(II), Ni(II), and Pd(II) complexes with a Schiff base derived from 3-hydroxy-2-naphthoic hydrazide suggested an orthorhombic crystal system. amazonaws.com Analysis of the electronic absorption spectra and magnetic moment data, in conjunction with the diffraction studies, supported a tetrahedral geometry for the Ni(II) complex. amazonaws.com

Microscopic and Surface Characterization (e.g., SEM, EDAX)

While XRD reveals atomic-level detail, microscopic techniques like Scanning Electron Microscopy (SEM) are used to investigate the surface topography and morphology of the synthesized materials at a larger scale. Energy Dispersive X-ray Analysis (EDAX or EDX), often coupled with SEM, provides elemental composition data for the sample's surface.

For complexes derived from a related compound, 3,5-dihydroxy-2-naphthoic acid, SEM analysis was employed to determine the surface morphology of nano metal oxides produced by their decomposition. researchgate.netasianpubs.org For example, after decomposing a zinc complex, the resulting nano zinc oxide was found to have a rock-like hexagonal structure, while nano manganese oxide exhibited a rod-like structure. asianpubs.org Such characterization is vital for applications where particle size, shape, and surface features are important.

In studies of new transition metal(II) complexes involving 3-hydroxy-2-naphthoic acid, SEM is listed as a key characterization technique, indicating its importance for observing the physical form of the synthesized complex powders. tandfonline.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxy-2-naphthoic acid |

| 4-azotriazolyl-3-hydroxy-2-naphthoic acid |

| 3,5-dihydroxy-2-naphthoic acid |

| Aminoguanidine |

| (E)-3-hydroxy-N'-(1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)ethylidene)-2-naphthohydrazide |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com By solving the Kohn–Sham equations, DFT can model molecular orbital interactions and predict a wide range of properties with high precision. mdpi.com For a molecule like Sodium 3-hydroxy-2-naphthoate, DFT is used to understand its geometry, stability, and reactivity.

DFT calculations are employed to determine the optimized molecular geometry of this compound, identifying the most stable three-dimensional arrangement of its atoms. These calculations can reveal key intramolecular interactions, such as the hydrogen bond between the hydroxyl group and the carboxylate group, which significantly influences the molecule's conformation. nih.gov

Furthermore, DFT is used to compute various electronic properties that describe the molecule's charge distribution and reactivity. These properties include the dipole moment, polarizability, and electrostatic potential map. The electrostatic potential map, for instance, visually represents the electron-rich and electron-deficient regions of the molecule, highlighting areas prone to electrophilic or nucleophilic attack. researchgate.net The results of these calculations are crucial for understanding how the molecule interacts with its environment, including solvents and biological macromolecules. researchgate.net

Table 1: Representative Electronic Properties Calculated by DFT This table is illustrative and shows typical parameters obtained from DFT calculations.

| Property | Description | Typical Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different conformers or tautomers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and electronic excitation energy. mdpi.com |

| Ionization Potential | The energy required to remove an electron from the molecule. | A measure of the molecule's ability to be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | A measure of the molecule's ability to be reduced. |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of the HOMO and LUMO across the naphthalene (B1677914) ring system and the functional groups determines the sites most involved in electron transfer during chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Analysis Data This table is for representative purposes to show the output of FMO analysis.

| Parameter | Value (eV) | Implication for Reactivity |

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 | A larger gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the quantum mechanical electron density (ρ(r)). amercrystalassn.orgwiley-vch.de This analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located on a line of maximum electron density (the bond path) between two nuclei is the QTAIM indicator of a chemical bond. wiley-vch.de

By analyzing the properties of the electron density at these BCPs, one can classify the nature of the chemical interactions. wiley-vch.de For example, the value of the electron density (ρ(r)) and the sign of its Laplacian (∇²ρ(r)) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces). researchgate.net For this compound, QTAIM can be used to characterize the covalent bonds within the aromatic system and the ionic interaction between the carboxylate and sodium ion, as well as the intramolecular hydrogen bond.

Table 3: Representative QTAIM Parameters for Bond Analysis This table is illustrative, showing typical parameters derived from a QTAIM analysis.

| Bond / Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interpretation |

| C=C (aromatic) | ~0.30 | < 0 | Shared-shell (covalent) interaction. |

| C-O | ~0.25 | > 0 | Polar covalent interaction. |

| O-H···O (H-bond) | ~0.02 | > 0 | Closed-shell interaction, indicative of a hydrogen bond. |

| O-···Na+ | ~0.01 | > 0 | Closed-shell interaction, indicative of an ionic bond. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting how a small molecule might interact with a biological target. nih.gov

In molecular docking simulations, this compound (as the ligand, 3-hydroxy-2-naphthoate) would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy suggests a stronger and more stable interaction. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.govnih.gov This information is invaluable for understanding the molecular basis of a compound's biological activity and for the rational design of more potent inhibitors or modulators.

Quantum Chemical Calculations for Tautomeric States

Many molecules, including those with hydroxyl groups adjacent to a pi-system like 3-hydroxy-2-naphthoate, can exist in different tautomeric forms. In this case, keto-enol tautomerism is possible. Quantum chemical calculations are essential for determining the relative stability of these different tautomers.

By calculating the Gibbs free energy of each potential tautomer, researchers can predict the equilibrium constant and determine which form is likely to predominate under specific conditions. researchgate.net The accuracy of these predictions can be challenging, as the energy differences can be very small. researchgate.net These calculations are crucial because different tautomers can have distinct chemical reactivities and biological activities.

Applications in Advanced Materials Science and Chemical Technology

Development of Task-Specific Ionic Liquids for Separation Science

Ionic liquids (ILs) are salts with melting points below 100°C, often touted as "green" alternatives to volatile organic solvents due to their low vapor pressure and high thermal stability. jst.go.jpinoe.ro By pairing the 3-hydroxy-2-naphthoate anion with carefully selected cations, researchers have developed task-specific ionic liquids (TSILs) designed for the efficient extraction of heavy metals from aqueous solutions. ias.ac.inrsc.org A significant challenge in the application of ILs for liquid-liquid extraction has been their partial solubility in the aqueous phase, a phenomenon known as leaching, which limits their environmental friendliness and economic viability. jst.go.jpnih.gov Novel TSILs based on the 3-hydroxy-2-naphthoate anion have been synthesized to address this issue, combining high extraction efficacy with improved stability. ias.ac.innih.gov

Research has demonstrated that ionic liquids incorporating the 3-hydroxy-2-naphthoate anion can effectively extract a range of heavy metal ions from water. ias.ac.inicm.edu.pl Studies have focused on three specific TSILs: trihexyltetradecylphosphonium (B14245789) 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA]), methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P₁₈₈₈][HNA]), and methyltrioctylammonium 3-hydroxy-2-naphthoate ([N₁₈₈₈][HNA]). inoe.rorsc.org

These TSILs have shown remarkable efficacy in multi-elemental extraction scenarios. In tests conducted in pure water at a pH of 8.0, all three ionic liquids achieved extraction efficiencies of over 90% for copper (Cu) and lead (Pb) after 24 hours. inoe.roicm.edu.pl The extraction performance for other metals varied, with notable efficacy for silver (Ag) and cadmium (Cd), particularly in drinking water samples. inoe.ro The methyltrioctylammonium-based IL, [N₁₈₈₈][HNA], demonstrated a quantitative extraction (>99%) for copper within two hours. inoe.rorsc.org

The performance of these TSILs is also highly effective in more complex water matrices. For example, the extraction of Ag and Cd was enhanced by up to 41% in hypersaline samples when using [P₆₆₆₁₄][HNA] compared to pure water. jst.go.jpinoe.ro This is attributed to the efficient extraction of metal chlorido complexes formed in high-salt environments. nih.gov

| Metal Ion | Ionic Liquid | Extraction Efficacy (%) after 24h | Reference |

|---|---|---|---|

| Copper (Cu) | [P₆₆₆₁₄][HNA] | ≥90% | inoe.ro |

| Copper (Cu) | [N₁₈₈₈][HNA] | >99% (after 2h) | rsc.org |

| Lead (Pb) | All three tested ILs | ≥90% | inoe.ro |

| Silver (Ag) | [N₁₈₈₈][HNA] | ~35% | rsc.org |

| Cadmium (Cd) | [N₁₈₈₈][HNA] | ~42% | rsc.org |

| Cobalt (Co) | [N₁₈₈₈][HNA] | <20% | rsc.org |

| Nickel (Ni) | [N₁₈₈₈][HNA] | <20% | rsc.org |

| Manganese (Mn) | [N₁₈₈₈][HNA] | <20% | rsc.org |

A primary objective in the design of these 3-hydroxy-2-naphthoate-based TSILs was to minimize their loss to the aqueous phase during extraction. jst.go.jpias.ac.in The hydrophobic character of the 3-hydroxy-2-naphthoate anion plays a crucial role in enhancing the stability of the ionic liquid. inoe.roicm.edu.pl Research has confirmed that this approach is highly successful, with leaching values reduced to as low as 0.07% of the applied IL in certain conditions, such as in the effluent from a wastewater treatment plant which has high organic carbon content. inoe.ronih.gov This low leaching represents a significant improvement over other TSILs and is a key step toward the development of greener and more sustainable extraction processes. nih.gov The stability can be influenced by the matrix; for instance, high salinity was found to increase the stability of the highly hydrophobic [P₆₆₆₁₄][HNA] IL, an observation attributed to a "salting-out" effect. inoe.ro

The "task-specific" nature of these ionic liquids is achieved by tuning the structure of both the anion and the cation. google.com By using the same 3-hydroxy-2-naphthoate anion with different cations, researchers can directly compare the impact of the cation's structure on extraction performance and physical properties. rsc.org

The three studied cations were methyltrioctylammonium ([N₁₈₈₈]⁺), methyltrioctylphosphonium ([P₁₈₈₈]⁺), and the larger, more hydrophobic trihexyltetradecylphosphonium ([P₆₆₆₁₄]⁺). inoe.rorsc.org

Extraction Kinetics : The ammonium-based IL, [N₁₈₈₈][HNA], generally exhibited faster extraction kinetics compared to its phosphonium (B103445) analogue, [P₁₈₈₈][HNA]. rsc.org This difference is likely due to factors like viscosity and interfacial tension, which are influenced by the central atom (Nitrogen vs. Phosphorus).

Efficacy in Saline Solutions : The highly hydrophobic phosphonium cation [P₆₆₆₁₄]⁺ conferred superior extraction capabilities for Ag and Cd in high-salinity environments. inoe.ronih.gov This suggests that the cation structure can be tailored to optimize performance in specific industrial or environmental matrices, such as seawater. nih.gov

Leaching : The cation structure also influences stability. While all three ILs showed low leaching, the larger and more hydrophobic [P₆₆₆₁₄]⁺ cation contributed to the IL's increased stability in saline solutions, whereas the stability of the other two ILs decreased under the same conditions. inoe.ro

| Ionic Liquid | Cation Structure | Key Performance Characteristics | Reference |

|---|---|---|---|

| [N₁₈₈₈][HNA] | Methyltrioctylammonium | Faster extraction kinetics, especially for Cu. | rsc.org |

| [P₁₈₈₈][HNA] | Methyltrioctylphosphonium | Slower kinetics than its ammonium (B1175870) analogue. | rsc.org |

| [P₆₆₆₁₄][HNA] | Trihexyltetradecylphosphonium | Increased extraction efficacy for Ag and Cd in saline water; enhanced stability (less leaching) in saline matrices. | inoe.ronih.gov |

Precursors for Nanomaterials Synthesis

Beyond separation science, metal salts of organic acids (carboxylates) are widely used as precursors for the synthesis of metal oxide nanomaterials. The thermal decomposition of these metal-organic compounds is a versatile method for producing nanoparticles with controlled properties. While the use of manganese or cobalt 3-hydroxy-2-naphthoate is not yet widely documented for this specific purpose, the underlying principles of using metal carboxylates as precursors are well-established for compounds like metal oxalates, succinates, and stearates.

The synthesis of metal oxide nanoparticles via thermal decomposition involves heating a metal carboxylate precursor in a controlled atmosphere. The organic ligand decomposes and combusts, leaving behind the desired metal oxide. For example, cobalt succinate (B1194679) and other Co(II) carboxylate complexes have been thermally decomposed to produce nanocrystalline cobalt oxides, including CoO and Co₃O₄. The final oxide phase often depends on the decomposition temperature and atmosphere (air vs. inert).

Similarly, various manganese oxides can be prepared from manganese carboxylate precursors. The choice of precursor anion and the metal's oxidation state can influence the morphology and properties of the intermediate metal carboxylate nanostructure, which in turn affects the final oxide product.

A key advantage of the metal carboxylate precursor method is the ability to control the size and shape of the resulting metal oxide nanostructures. This control is critical as the material's properties (catalytic, magnetic, electronic) are highly dependent on its morphology.

Several factors influence the final nanostructure:

Precursor Structure : The morphology of the initial metal carboxylate complex can template the final oxide particle. For instance, cobalt precursors have been used to create Co₃O₄ nanostructures with diverse morphologies, including nanoplates, microflowers, nanorods, and nanocubes, by simply changing the precursor salt (e.g., cobalt hydroxide (B78521) vs. cobalt oxalate).

Reaction Temperature and Time : The temperature of calcination directly impacts particle size, with higher temperatures generally leading to larger, more crystalline particles due to sintering.

Surfactants and Solvents : In liquid-phase synthesis, the presence of surfactants (like oleic acid) and the choice of solvent play a crucial role. These agents can selectively adsorb to different crystal faces during particle growth, directing the final shape to form cubes, rods, or plates.

By carefully tuning these parameters, it is possible to synthesize metal oxide nanomaterials with tailored sizes and shapes for specific applications in catalysis, energy storage, and electronics.

Advanced Functional Materials

Derivatives of Sodium 3-hydroxy-2-naphthoate are pivotal in the development of advanced functional materials, demonstrating significant utility in chemosensors for environmental monitoring and as key intermediates in the synthesis of high-performance dyes and pigments.

Chemosensors for Anion Detection (e.g., Cyanide Ions)

The molecular framework of 3-hydroxy-2-naphthoic acid has been successfully utilized to engineer chemosensors for the detection of environmentally and biologically significant anions, with a particular focus on the highly toxic cyanide ion (CN⁻). rsc.orgresearcher.life The development of effective and selective sensors for cyanide is critical due to its hazardous impact on both the environment and human health. researcher.lifenih.gov

The design of these chemosensors often involves a single-step condensation reaction between 3-hydroxy-2-naphthohydrazide (B1221801) (a derivative of 3-hydroxy-2-naphthoic acid) and various aldehyde derivatives to form hydrazones. nih.gov This straightforward synthesis produces molecular devices capable of selectively binding with an analyte, resulting in a discernible change, such as color or photoemission. researcher.life

Research has demonstrated the synthesis of novel chemosensors, designated IF-1 and IF-2, based on this principle. rsc.org While both sensors showed a color change for cyanide, IF-2, in particular, exhibited exceptional selectivity. researcher.life It displayed exclusive binding with CN⁻ ions even in the presence of a range of other common anions. researcher.lifenih.gov This high selectivity is crucial for practical applications, allowing for the accurate detection of the target ion without interference. nih.gov The chemosensor IF-2 demonstrated a low detection limit of 8.2 μM and a binding constant of 4.77 × 10⁴ M⁻¹, underscoring its strong and specific affinity for cyanide ions. rsc.orgresearcher.life The practical utility of this selectivity has been demonstrated through the creation of test strips for the visual detection of CN⁻. rsc.orgnih.gov

| Anion Tested | Observed Response (with IF-2) | Selectivity for Cyanide |

|---|---|---|

| Cyanide (CN⁻) | Distinct color change (Colorless to Yellow) | High |

| Fluoride (F⁻) | No significant color change | High |

| Chloride (Cl⁻) | No significant color change | High |

| Bromide (Br⁻) | No significant color change | High |

| Thiocyanate (SCN⁻) | No significant color change | High |

| Hydrogen Sulfate (HSO₄⁻) | No significant color change | High |

| Perchlorate (ClO₄⁻) | No significant color change | High |

| Acetate (AcO⁻) | No significant color change | High |

The primary sensing mechanism for these 3-hydroxy-2-naphthoic acid-based chemosensors is attributed to the deprotonation of a labile Schiff base (-CH=N-) center by the nucleophilic cyanide ions. rsc.orgresearcher.life This interaction leads to a change in the electronic structure of the sensor molecule, resulting in a rapid and distinct color change from colorless to yellow, which is easily visible to the naked eye. nih.gov

This mechanism has been further elucidated and confirmed through spectroscopic analysis. nih.gov UV-visible titration studies reveal a clear change in the absorption spectrum upon the addition of cyanide ions. nih.gov Specifically, there is a gradual decrease in the absorption band centered at 335 nm (characteristic of the sensor alone) and a simultaneous, continuous increase in a new absorption band at 420 nm. nih.gov This shift indicates the formation of the deprotonated species and confirms the binding event between the sensor and the cyanide ion. nih.gov

| Condition | Absorption Maximum (λmax) | Observation |

|---|---|---|

| Chemosensor IF-2 only | 335 nm | Initial state of the sensor in solution. |

| Chemosensor IF-2 + CN⁻ ions | 420 nm | Shift in absorption indicates sensor-anion interaction. |

Dye and Pigment Technology

This compound, and its parent acid, are fundamental building blocks in the field of dye and pigment technology. wikipedia.org They serve as crucial intermediates, specifically as coupling components, in the synthesis of a wide variety of azo dyes. wikipedia.orgmyskinrecipes.com These dyes are among the most important synthetic colorants, accounting for a significant portion of the dyes used across various industries. nih.gov

Azo dyes are organic compounds characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore responsible for color. nih.govinternationaljournalcorner.com The synthesis of these dyes is typically a two-step process. unb.ca The first step is diazotization, where a primary aromatic amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form a diazonium salt. internationaljournalcorner.comunb.ca The second step is the azo coupling, where the diazonium salt reacts with a coupling component—in this case, this compound or 3-hydroxy-2-naphthoic acid. wikipedia.orginternationaljournalcorner.com The coupling reaction occurs adjacent to the hydroxyl group on the naphthoic acid ring. wikipedia.org

The extensive delocalized π-electron system created by linking aromatic rings through the azo group allows the molecule to absorb light in the visible spectrum, thus appearing colored. internationaljournalcorner.com By varying the specific aromatic amine used in the diazotization step, a vast array of colors can be produced. archive.org Dyes derived from 3-hydroxy-2-naphthoic acid are particularly known for producing vibrant and stable red, orange, brown, and black shades. myskinrecipes.comarchive.org

| Diazo Component (Starting Amine) | Coupling Component | Resulting Dye Color | Reference |

|---|---|---|---|

| p-Nitraniline | 3-Hydroxy-2-naphthoic acid | Brownish-Red | archive.org |

| Sulfadimidine | 3-Hydroxy-2-naphthoic acid | Not specified, used for metal complexes | internationaljournalcorner.com |

| Benzidine | 3-Hydroxy-2-naphthoic acid (2 eq.) | Violet precipitate | archive.org |

| General Aromatic Amines | This compound | Red and Orange shades | myskinrecipes.com |

These dyes can be applied to textiles as disperse dyes for polyester (B1180765) or as reactive dyes for cellulosic fibers like cotton. researchgate.netresearchgate.net Reactive dyes form a covalent bond with the fiber, resulting in excellent wash fastness. researchgate.net The versatility, brilliant shades, and good fastness properties make these dyes a preferred choice for coloring textiles, leather, and paper. myskinrecipes.comresearchgate.net

Photosensitive Materials (e.g., Diazo Couplers for Film Technology)

This compound is utilized in the formulation of specific photosensitive materials, where it functions as a crucial intermediate. Its molecular structure lends itself to applications in imaging and printing technologies, particularly in older diazotype printing processes, a precursor to modern digital printing. In this context, it acts as a diazo coupler. The structure possesses inherent properties of strong light absorption and efficient electron transfer, which are fundamental characteristics for its use in certain specialty imaging materials. myskinrecipes.com It is also employed in the production of some organic photoconductors and toners used in electrophotographic processes. myskinrecipes.com

Image Stability and Purity

The stability of the final image in photosensitive materials is a critical factor, and the choice of a diazo coupler like this compound plays a significant role. Its contribution to color fastness in dye formulations is a key attribute that enhances the longevity and durability of the developed image. myskinrecipes.com The purity of the resulting color is a direct consequence of the coupling reaction between the diazonium salt and the coupler. The specific molecular structure of this compound allows for the formation of vibrant and stable colors, which is essential for high-fidelity image reproduction in film and other photographic applications.

Solubilizing Agent Applications

Based on available scientific and technical literature, the primary applications of this compound are centered on its role as an intermediate in the synthesis of dyes, pigments, and in the formulation of photosensitive materials. There is no significant evidence to suggest its widespread use as a solubilizing agent in advanced materials science or chemical technology. Its chemical properties are more aligned with chromophoric and reactive functionalities rather than those typically associated with solubilizing agents, such as surfactants or co-solvents.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₇NaO₃ |

| Appearance | Pale yellow solid |

| Application | Intermediate for dyes and pigments, Photosensitive materials |

| Function | Diazo Coupler |

Exploration of Biological Activities and Mechanisms in Vitro and Theoretical Studies

Antioxidant Properties and Mechanistic Pathways

Sodium 3-hydroxy-2-naphthoate, and particularly its derivatives, have been noted for their antioxidant capabilities. This activity is largely credited to the hydroxyl group attached to the naphthalene (B1677914) structure, which can donate a hydrogen atom to neutralize free radicals. Research into derivatives such as N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide has shown significant antioxidant potential in various laboratory assays. The antioxidant effects of these compounds are linked to their capacity to scavenge free radicals, thereby mitigating oxidative stress.

Theoretical approaches, including Density Functional Theory (DFT), have been utilized to further understand the antioxidant mechanisms. These studies analyze the electronic properties of the molecules to predict how they will interact with free radicals, providing insight into the structure-function relationship that governs their antioxidant action.

Antimicrobial Efficacy and Derivatization for Enhanced Activity

Derivatives of 3-hydroxy-2-naphthoic acid have demonstrated a range of antibacterial activities. For instance, various hydrazide derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.govmendeley.comresearchgate.net Studies have shown that metal complexes of these derivatives often exhibit greater antibacterial potency than the original compounds. jetir.org

A lanthanum complex of 3-hydroxy-2-naphthoic acid, for example, showed notable activity against Escherichia coli and Staphylococcus aureus. jetir.org The zones of inhibition for these complexes against the bacteria ranged from 9-19 mm. jetir.org Another study highlighted a dihydroxynaphtyl aryl ketone derivative (dNAK 4) that effectively inhibited the growth of Bacillus subtilis and S. aureus, though it was less effective against E. coli. nih.gov This enhanced activity of metal complexes is often explained by chelation theory, which posits that the coordination of the metal ion reduces its polarity, allowing the complex to more easily penetrate the lipid membranes of bacteria. jetir.org

Below is a data table summarizing the antibacterial activity of selected 3-hydroxy-2-naphthoic acid derivatives against various bacterial strains.

| Derivative/Complex | Bacillus subtilis | Escherichia coli | Staphylococcus aureus |

| [La(N₂H₄)₂{C₁₀H₆(3-O)(2-COO)}₁.₅]·H₂O | - | Good Activity | Sensitive |

| dNAK 4 | Effective Inhibition | No Inhibition | Effective Inhibition |

Note: "Good Activity" and "Sensitive" are qualitative descriptions from the source material; quantitative data like zone of inhibition was not always available. jetir.orgnih.gov